molecular formula C7H9N3O2 B13152738 5-acetyl-2-methyl-1H-imidazole-4-carboxamide CAS No. 1306607-10-2

5-acetyl-2-methyl-1H-imidazole-4-carboxamide

Cat. No.: B13152738
CAS No.: 1306607-10-2
M. Wt: 167.17 g/mol
InChI Key: LLRRIULRWVSUBE-UHFFFAOYSA-N
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Description

5-Acetyl-2-methyl-1H-imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-2-methyl-1H-imidazole-4-carboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of amido-nitriles with appropriate reagents to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel, which facilitates the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-methyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 5-acetyl-2-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Acetyl-2-methyl-1H-imidazole-4-carboxamide is unique due to its specific acetyl and carboxamide functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1306607-10-2

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4-acetyl-2-methyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C7H9N3O2/c1-3(11)5-6(7(8)12)10-4(2)9-5/h1-2H3,(H2,8,12)(H,9,10)

InChI Key

LLRRIULRWVSUBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)C(=O)N)C(=O)C

Origin of Product

United States

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